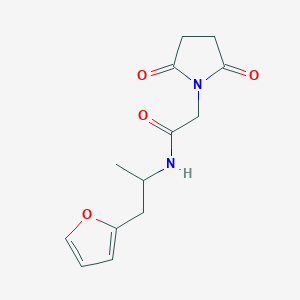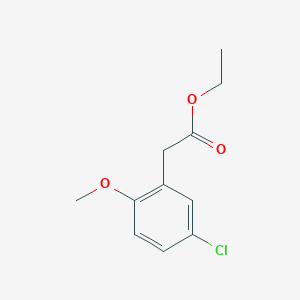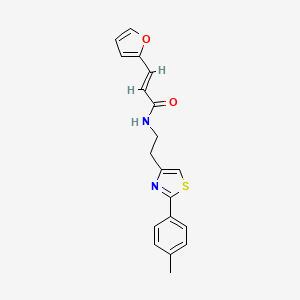
1-(2-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a 2-chlorobenzyl group, a phenyl group, and a nitrile group. The exact properties of this compound would depend on the specific arrangement of these groups on the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the pyridine ring. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the substituent groups on the pyridine ring. The presence of the nitrile, phenyl, and 2-chlorobenzyl groups would likely have significant effects on the overall shape and electronic structure of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could make it polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Derivative Development
1-(2-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile and its derivatives have been a subject of interest in the field of organic synthesis. Al-Issa (2012) explored the synthesis of a series of pyridine and fused pyridine derivatives, showcasing the versatility of pyridinecarbonitriles in chemical reactions and their potential as precursors to various compounds (Al-Issa, 2012).
Optical and Structural Characteristics
The optical and structural properties of certain pyridine derivatives, including the likes of this compound, have been investigated by Zedan et al. (2020). They characterized these compounds using various techniques, revealing their monoclinic polycrystalline nature and potential applications in optical electronics (Zedan, El-Taweel, & El-Menyawy, 2020).
Medicinal Chemistry Applications
In the field of medicinal chemistry, similar pyridinecarbonitriles have been synthesized and evaluated for their biological activities. Sircar et al. (1987) reported the synthesis of a series of pyridinones, including derivatives of pyridinecarbonitriles, for inotropic activity, highlighting the therapeutic potential of these compounds (Sircar, Duell, Bristol, Weishaar, & Evans, 1987).
Photovoltaic and Photosensor Applications
The derivatives of pyridinecarbonitriles have been studied for their applications in photovoltaic devices and as photosensors. El-Menyawy et al. (2019) explored the photovoltaic properties of pyrazolo[4,3-b]pyridine derivatives, demonstrating their potential in light-responsive technologies (El-Menyawy, Zedan, & Nawar, 2019).
Antimicrobial and Antitumor Activities
A significant aspect of research on pyridinecarbonitriles involves their antimicrobial and antitumor properties. Elewa et al. (2021) synthesized and evaluated the antimicrobial and anticancer activities of new pyridines derived from pyridinecarbonitriles, contributing to the development of novel therapeutic agents (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
作用機序
Target of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with biological targets that have electrophilic properties.
Mode of Action
Based on its structural similarity to benzene derivatives, it might undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzimidazole derivatives have shown diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . This suggests that the compound might affect multiple biochemical pathways.
Pharmacokinetics
It’s known that benzimidazole derivatives can be metabolized in the liver . The compound’s bioavailability would be influenced by factors such as its absorption in the gastrointestinal tract, distribution in the body, metabolism in the liver, and excretion through the kidneys.
Result of Action
It’s known that benzimidazole derivatives can exhibit a broad spectrum of biological activities, suggesting that this compound might have multiple effects at the molecular and cellular levels .
将来の方向性
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-17-9-5-4-8-16(17)13-22-18(14-6-2-1-3-7-14)11-10-15(12-21)19(22)23/h1-11H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVTXWANEIZOEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=CC=C3Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)
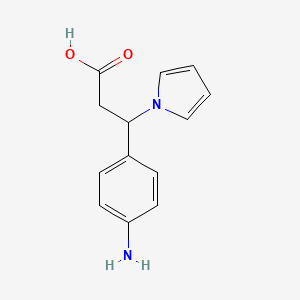
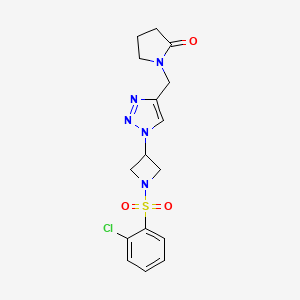
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)
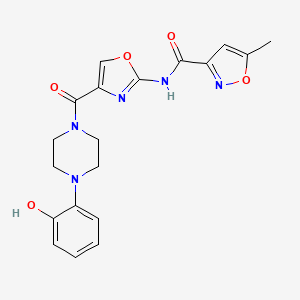
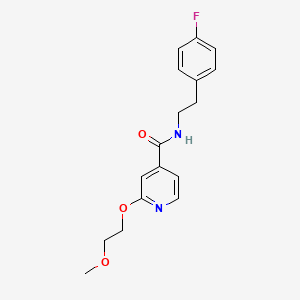

![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2410081.png)
![3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2410083.png)
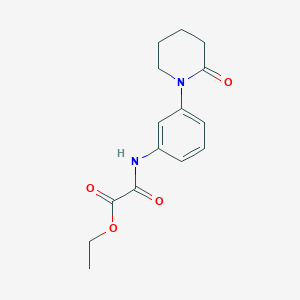
![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)
